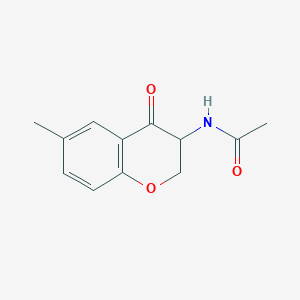

N-(6-Methyl-4-oxochroman-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

54444-48-3 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

N-(6-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |

InChI |

InChI=1S/C12H13NO3/c1-7-3-4-11-9(5-7)12(15)10(6-16-11)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14) |

InChI Key |

QOMWAEQPBJMTER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(C2=O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 6 Methyl 4 Oxochroman 3 Yl Acetamide

Established Synthetic Pathways for Chroman-4-one Scaffolds

The construction of the chroman-4-one core is a well-developed field in organic synthesis, with numerous strategies available to build the bicyclic system with various substitution patterns.

Metal-Free Annulation Strategies for Substituted Chroman-4-ones

In recent years, green chemistry principles have driven the development of metal-free synthetic methods. For chroman-4-ones, these often involve radical cascade reactions initiated by non-metallic oxidants. A prominent strategy utilizes 2-(allyloxy)arylaldehydes as versatile precursors. mdpi.comnih.gov In this approach, a radical is generated from a precursor molecule, which then initiates a sequence of intramolecular reactions to form the chroman-4-one ring system.

Key features of these metal-free strategies include:

Radical Precursors : A variety of compounds can serve as radical sources. For instance, oxamic acids can be used to generate carbamoyl (B1232498) radicals, leading directly to the formation of 3-carbamoyl-chroman-4-ones. mdpi.com Similarly, oxalates can generate alkoxycarbonyl radicals, yielding ester-containing chroman-4-ones. nih.gov

Oxidants : Common, inexpensive oxidants like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈) are typically employed to initiate radical formation via decarboxylation. mdpi.comnih.govbeilstein-journals.org

Reaction Conditions : These reactions are often performed under mild conditions and demonstrate high functional group tolerance, allowing for the synthesis of a diverse library of substituted chroman-4-ones. researchgate.net

| Radical Source | Starting Material | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Oxamic Acids | 2-(Allyloxy)arylaldehyde | (NH₄)₂S₂O₈ | Amide-containing Chroman-4-ones | mdpi.comresearchgate.net |

| Oxalates | 2-(Allyloxy)arylaldehyde | (NH₄)₂S₂O₈ | Ester-containing Chroman-4-ones | nih.gov |

| Diphenylphosphine oxides | 2-(Allyloxy)benzaldehyde | K₂S₂O₈ | Phosphinoyl-chroman-4-ones | beilstein-journals.org |

Multi-Component Reactions in Chroman-4-one Synthesis

One of the most classical and efficient methods for synthesizing the chroman-4-one scaffold is the one-pot reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde. nih.gov This transformation proceeds via a base-promoted crossed aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition. nih.gov The use of microwave irradiation can significantly accelerate the reaction, reducing completion times to as little as one hour. nih.govacs.org

This method is highly versatile, allowing for substitution on both the aromatic ring (derived from the acetophenone) and at the 2-position of the heterocyclic ring (derived from the aldehyde). For the synthesis of N-(6-Methyl-4-oxochroman-3-yl)acetamide, a 2'-hydroxy-5'-methylacetophenone (B74881) would be the required starting material to install the 6-methyl group.

Regioselective Functionalization Approaches for Chroman-4-one Cores

Once the chroman-4-one core is assembled, further functionalization can be achieved through regioselective reactions. The C-3 position is particularly amenable to modification. A common strategy involves the α-bromination of the ketone to introduce a leaving group. This 3-bromo-chroman-4-one intermediate is a versatile precursor for introducing a wide range of substituents via nucleophilic substitution. gu.se For the synthesis of the target molecule, this could involve substitution with an amine or an amine equivalent, followed by acetylation. Research has shown that various groups, including amino (NH₂), cyano (CN), and acetate (B1210297) (OAc), can be successfully introduced at the 3-position. gu.se

Functionalization is also well-established at other positions. The 2-position can be substituted by choosing the appropriate aldehyde in the condensation reaction, while the 6- and 8-positions can be modified by starting with a pre-substituted 2'-hydroxyacetophenone. nih.govgu.se

Derivatization Strategies for the Acetamide (B32628) Moiety

The acetamide group (–NHCOCH₃) on the this compound scaffold offers several possibilities for further chemical transformation, allowing for the creation of a diverse library of analogs. While specific derivatization of this exact compound is not widely reported, standard organic chemistry principles for amide modification can be applied.

Potential derivatization strategies include:

Hydrolysis : Under acidic or basic conditions, the acetamide can be hydrolyzed to the corresponding 3-amino-6-methyl-chroman-4-one. This primary amine serves as a crucial intermediate for introducing different acyl groups (e.g., benzamides, sulfonamides) or for reductive amination reactions.

Reduction : The amide can be reduced to the corresponding N-ethyl amine derivative (N-(6-Methyl-4-oxochroman-3-yl)ethan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

N-Alkylation : The hydrogen on the amide nitrogen can be substituted with an alkyl group under basic conditions, although this can sometimes be challenging.

Boc Protection/Deprotection : The amide nitrogen can be protected, for instance as a Boc-carbamate, to allow for chemical modifications at other parts of the molecule, followed by deprotection.

These derivatizations are fundamental in medicinal chemistry for fine-tuning the physicochemical properties of a lead compound, such as its polarity, lipophilicity, and hydrogen bonding capacity. mdpi.com

Advanced Synthetic Route Development for this compound Analogues

An advanced and efficient synthetic route to the target compound and its analogues can be designed by combining established methods. A plausible pathway to this compound is outlined below:

Synthesis of the Core : 6-Methyl-chroman-4-one is synthesized via a base-catalyzed condensation of 2'-hydroxy-5'-methylacetophenone and a formaldehyde (B43269) equivalent, followed by intramolecular cyclization.

Functionalization at C-3 : The 6-methyl-chroman-4-one is then subjected to α-bromination to yield 3-bromo-6-methyl-chroman-4-one.

Introduction of the Amino Group : The 3-bromo intermediate undergoes nucleophilic substitution with sodium azide (B81097) (NaN₃) to form 3-azido-6-methyl-chroman-4-one. Subsequent reduction of the azide, for example by catalytic hydrogenation or using Staudinger conditions, affords 3-amino-6-methyl-chroman-4-one.

Acetylation : The final step is the acylation of the 3-amino group with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield the target molecule, this compound.

For the synthesis of analogues, radical cascade reactions represent a more advanced, convergent approach. For example, reacting a 2-(allyloxy)-5-methylbenzaldehyde with an appropriate oxamic acid derivative under metal-free oxidative conditions could potentially construct the substituted acetamide side chain at the 3-position in a single step. mdpi.com This strategy offers high efficiency and step economy for generating libraries of analogues.

Reaction Mechanism Elucidation in Chroman-4-one Formation

The formation of the chroman-4-one ring system can proceed through several distinct mechanisms depending on the chosen synthetic route.

Aldol Condensation/Oxa-Michael Addition Mechanism : In the classic base-catalyzed synthesis, the reaction begins with the deprotonation of the 2'-hydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile in an aldol addition to an aldehyde. The resulting aldol product subsequently undergoes dehydration to form a 2'-hydroxychalcone (B22705) intermediate. The final and key step is an intramolecular 6-endo-trig oxa-Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone to close the ring and form the chroman-4-one. nih.govnih.gov Organocatalysts have also been employed to facilitate this tandem reaction. nih.govnih.gov

Radical Cascade Mechanism : In metal-free annulation strategies, the mechanism is initiated by the generation of a radical from a precursor. For example, using (NH₄)₂S₂O₈ and an oxamic acid, a carbamoyl radical (•CONH-R) is formed via decarboxylation. mdpi.com This radical adds to the aldehyde group of the 2-(allyloxy)arylaldehyde substrate, forming an acyl radical. This is followed by a rapid 6-exo-trig intramolecular cyclization, where the radical attacks the double bond of the allyl group. The resulting alkyl radical is then oxidized to a carbocation, which is trapped by water, leading to the final product after tautomerization. This cascade of radical and ionic steps allows for the efficient construction of the functionalized chroman-4-one core. mdpi.comnih.gov

Structural Elucidation and Spectroscopic Characterization of N 6 Methyl 4 Oxochroman 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework of N-(6-Methyl-4-oxochroman-3-yl)acetamide.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. The protons on the aromatic ring are expected to appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The protons on the chroman ring and the acetamide (B32628) group would have characteristic chemical shifts and coupling patterns, providing insight into their connectivity and stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and amide groups are expected to be the most downfield signals (typically 160-200 ppm). The aromatic carbons would appear in the 110-160 ppm range, while the aliphatic carbons of the chroman ring and the methyl groups would be found in the upfield region.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| H-a | ~8.0-8.2 | d | 1H | NH |

| H-b | ~7.6 | d | 1H | Ar-H |

| H-c | ~7.3 | dd | 1H | Ar-H |

| H-d | ~6.9 | d | 1H | Ar-H |

| H-e | ~4.5-4.7 | m | 1H | O-CH₂-CH |

| H-f | ~4.3-4.5 | m | 2H | O-CH₂ -CH |

| H-g | ~2.3 | s | 3H | Ar-CH₃ |

| H-h | ~2.0 | s | 3H | CO-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbons | ||

| C-1 | ~195 | C=O (Ketone) |

| C-2 | ~170 | C=O (Amide) |

| C-3 | ~155 | Ar-C |

| C-4 | ~135 | Ar-C |

| C-5 | ~130 | Ar-C |

| C-6 | ~125 | Ar-C |

| C-7 | ~120 | Ar-C |

| C-8 | ~118 | Ar-C |

| C-9 | ~68 | O-C H₂ |

| C-10 | ~55 | N-C H |

| C-11 | ~23 | CO-C H₃ |

| C-12 | ~20 | Ar-C H₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum would offer further confirmation of the proposed structure. Key fragment ions would be expected from the cleavage of the amide bond and fragmentation of the chroman ring system.

Predicted Mass Spectrometry Data for this compound:

| m/z (predicted) | Assignment |

| 219.09 | [M]⁺ (Molecular Ion) |

| 176.07 | [M - CH₃CO]⁺ |

| 162.05 | [M - NHCOCH₃]⁺ |

| 147.05 | [M - C₄H₆NO]⁺ |

| 134.07 | [C₉H₁₀O]⁺ (from retro-Diels-Alder) |

| 43.02 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide, ketone, and aromatic functionalities.

The presence of a sharp absorption band around 3300 cm⁻¹ would indicate the N-H stretching of the secondary amide. Two distinct carbonyl stretching bands would be anticipated: one for the ketone in the chroman ring (around 1680 cm⁻¹) and another for the amide carbonyl (around 1650 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.

Predicted IR Absorption Data for this compound:

| Wavenumber (cm⁻¹) (predicted) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Ketone |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic |

| ~1550 | N-H bend (Amide II) | Amide |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state.

This analysis would reveal the three-dimensional arrangement of the atoms, including the conformation of the dihydropyranone ring of the chroman moiety, which is often found in a half-chair or sofa conformation. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl groups, which dictate the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Biological Activity and Pharmacological Investigations of N 6 Methyl 4 Oxochroman 3 Yl Acetamide

In Vitro Screening for Biological Potency

While extensive in vitro screening data for N-(6-Methyl-4-oxochroman-3-yl)acetamide is not widely available in the public domain, the broader class of chroman-4-one derivatives has been the subject of numerous biological investigations. These studies indicate that the chroman-4-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Research into related compounds suggests that derivatives of this scaffold are of significant interest for their potential therapeutic applications.

Enzyme Inhibition Studies

The inhibitory activity of this compound and its analogs has been investigated against several key enzymes implicated in various disease pathways.

Rho Kinase (ROCK) Inhibitory Activity of Chroman-4-one Derivatives

Rho-associated coiled-coil containing protein kinases (ROCK) are recognized as important therapeutic targets for a variety of conditions, including cardiovascular diseases and diabetic retinopathy. While direct studies on this compound are limited, research into the broader class of 4H-chromen-4-one derivatives has identified them as a new class of ROCK inhibitors. Structure-activity relationship (SAR) analyses of these derivatives have led to the discovery of potent inhibitors of both ROCK1 and ROCK2 isoforms. For instance, certain derivatives have demonstrated the ability to protect retinal neurons from high glucose-induced oxidative stress and apoptosis.

Sirtuin 2 (SIRT2) Inhibition and Antiproliferative Effects in Cancer Cell Lines

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a therapeutic target in neurodegenerative diseases and cancer. The chroman-4-one scaffold is a known core structure for SIRT2 inhibitors. Studies on substituted chroman-4-one derivatives have identified compounds with significant SIRT2 inhibitory activity. For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. While specific data for this compound is not available, the known activity of its parent scaffold suggests potential for SIRT2 inhibition.

P-glycoprotein (P-gp) Inhibition in Multidrug Resistance Reversal

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells. The inhibition of P-gp is a key strategy to overcome MDR. Although direct evidence of this compound as a P-gp inhibitor is not documented, the general class of chromone (B188151) derivatives has been explored for this activity. The structural features of the chroman-4-one core may present opportunities for the design of novel P-gp inhibitors.

Receptor Modulation Assays

The interaction of this compound with specific cellular receptors is another area of pharmacological investigation.

Toll-like Receptor 4 (TLR4) Inhibitory Activity

Toll-like receptor 4 (TLR4) is a key component of the innate immune system and is implicated in inflammatory responses. The modulation of TLR4 activity is a promising therapeutic strategy for various inflammatory diseases. While there is no specific data on the TLR4 inhibitory activity of this compound, the chromone scaffold has been investigated in the context of TLR4 modulation. The potential for chroman-4-one derivatives to interact with the TLR4 signaling pathway warrants further investigation.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the biological activity and pharmacological investigations of the chemical compound This compound .

Searches for data pertaining to this specific molecule's effects on cellular pathways, including the induction of cell cycle arrest, promotion of apoptosis, or modulation of DNA synthesis, did not yield any results. Similarly, investigations into its potential anti-inflammatory, antimicrobial, or antioxidant properties have not been reported in published research.

Therefore, the requested article focusing on the cellular pathway modulation, anti-inflammatory potential, and antimicrobial and antioxidant properties of this compound cannot be generated due to a lack of available scientific data.

Structure Activity Relationship Sar Studies of N 6 Methyl 4 Oxochroman 3 Yl Acetamide Analogues

Systematic Modification of the Chroman-4-one Scaffold

The chroman-4-one core is a prevalent scaffold in medicinal chemistry, and its modification has been a key strategy in the development of various biologically active compounds. SAR studies on related chroman-4-one derivatives have provided valuable insights into how alterations to this ring system can impact activity.

Key modifications and their observed effects include:

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the aromatic ring of the chroman-4-one scaffold significantly influence biological activity. For instance, the introduction of electron-withdrawing groups, such as halogens, at positions 6 and 8 has been shown to enhance the inhibitory activity of certain chroman-4-one derivatives against specific enzymes. In contrast, the presence of an electron-donating methoxy (B1213986) group at the 6-position can lead to a decrease in activity. acs.org Dichloro-substituted derivatives have been found to be more active than their mono-substituted counterparts in some contexts. nih.gov

Modifications at the 2-Position: The introduction of bulky groups directly attached to the 2-position of the chroman-4-one ring system generally diminishes inhibitory effects. acs.org However, incorporating a spacer between the scaffold and an aromatic ring can be well-tolerated and even beneficial for activity. acs.org

The Carbonyl Group at the 4-Position: The ketone group at the 4-position of the chroman-4-one ring is often essential for biological activity. Modifications such as reduction to a hydroxyl group or complete removal of the carbonyl functionality typically result in a significant loss of potency, suggesting its critical role in forming key interactions, like hydrogen bonds, with the target protein. acs.org

| Scaffold Modification | General Impact on Biological Activity | Supporting Evidence |

|---|---|---|

| Introduction of electron-withdrawing groups (e.g., halogens) | Generally enhances activity | acs.org |

| Introduction of electron-donating groups (e.g., methoxy) | May decrease activity | acs.org |

| Bulky substituents at the 2-position | Often decreases activity | acs.org |

| Modification of the C4-carbonyl group | Significant loss of activity | acs.org |

Impact of Methyl Substitution on Biological Activity

The presence and position of methyl groups on the chroman-4-one scaffold can have a pronounced effect on the biological activity of the resulting analogues.

The impact of the 6-methyl group in N-(6-Methyl-4-oxochroman-3-yl)acetamide could be attributed to several factors, including:

Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic ring, which may affect interactions with the target.

Hydrophobic Interactions: The lipophilic nature of the methyl group can facilitate hydrophobic interactions within the binding site of a target protein.

Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions

The acetamide group at the 3-position of the chroman-4-one ring is a critical functional group that can participate in various non-covalent interactions with a biological target. The amide functionality contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it a key player in molecular recognition.

The importance of the acetamide moiety is highlighted by its presence in numerous biologically active molecules. researchgate.net In the context of this compound analogues, the acetamide group likely plays a crucial role in:

Hydrogen Bonding: Forming hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor.

Studies on related β-acetamido ketone derivatives have demonstrated their potential as inhibitors of enzymes like α-glucosidase, with the acetamide group being a key feature for their activity. nih.gov Molecular docking studies of some acetamide derivatives have shown that the amide group can form crucial hydrogen bonds with the catalytic and peripheral anionic sites of target enzymes. researchgate.net

Design Principles for Enhanced Efficacy and Selectivity

Based on the available SAR data for chroman-4-one and related acetamide derivatives, several design principles can be proposed to guide the development of analogues of this compound with enhanced efficacy and selectivity.

Scaffold Hopping and Bioisosteric Replacement: While the chroman-4-one scaffold is important, exploring bioisosteric replacements could lead to novel compounds with improved properties. For example, replacing the oxygen atom in the chroman ring with a sulfur atom to yield a thiochroman-4-one (B147511) scaffold has been explored for other acetamide derivatives. nih.gov

Fine-Tuning of Substituents on the Aromatic Ring: A systematic exploration of different substituents at various positions of the benzene ring is warranted. The use of halogens, particularly dichloro substitutions, has shown promise in enhancing activity in some chromone (B188151) derivatives. nih.gov

Optimization of the Acetamide Substituent: The nature of the group attached to the acetamide nitrogen can be varied to probe for additional interactions with the target. This could involve introducing different alkyl or aryl groups to optimize hydrophobic or π-stacking interactions.

Conformational Restriction: Introducing conformational constraints into the molecule, for instance, by creating cyclic analogues, could lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity.

| Design Principle | Rationale | Potential Outcome |

|---|---|---|

| Scaffold Hopping (e.g., thiochroman-4-one) | To explore new chemical space and potentially improve pharmacokinetic properties. | Novel analogues with altered activity profiles. |

| Systematic Aromatic Substitution | To optimize electronic and steric interactions with the target. | Enhanced potency and selectivity. |

| Modification of the Acetamide Side Chain | To probe for additional binding pockets and interactions. | Improved ligand-target binding affinity. |

| Conformational Restriction | To reduce conformational flexibility and favor the bioactive conformation. | Increased potency and reduced off-target effects. |

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsemanticscholar.org This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as N-(6-Methyl-4-oxochroman-3-yl)acetamide, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them.

In the context of this compound, molecular docking could be employed to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. For instance, studies on structurally related acetamide (B32628) and chromone (B188151) derivatives have successfully utilized molecular docking to investigate their binding to various enzymes, such as α-glucosidase and CDK4. nih.govnih.gov These studies have demonstrated the importance of hydrogen bonding and hydrophobic interactions in the binding affinity of these compounds. nih.gov

A hypothetical molecular docking study of this compound with a target protein might reveal the formation of hydrogen bonds between the acetamide group and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the chroman ring system. The results of such a study could be presented in a table summarizing the binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | ASN234, GLU187 |

| Hydrophobic Interactions | LEU12, VAL89, PHE230 |

| Pi-Pi Stacking Interactions | HIS228 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by identifying molecular descriptors that correlate with the activity of a set of compounds. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve synthesizing a series of analogues with variations in their chemical structure and testing their biological activity. Molecular descriptors for these compounds, such as electronic, steric, and hydrophobic parameters, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a QSAR model that can predict the biological activity based on these descriptors. nih.gov

Such a model would be invaluable for guiding the design of more potent analogues of this compound by identifying the structural features that are most important for its activity.

Table 2: Example of a QSAR Model for a Series of Chroman Derivatives

| Descriptor | Coefficient | p-value |

|---|---|---|

| LogP | 0.54 | <0.01 |

| Molecular Weight | -0.12 | 0.03 |

| Number of Hydrogen Bond Donors | 0.89 | <0.01 |

| Dipole Moment | 0.31 | 0.02 |

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex, including the stability of the binding pose and the role of water molecules in the binding site.

For the complex of this compound with its target protein, an MD simulation could be performed to assess the stability of the interactions predicted by molecular docking. The simulation would track the positions of all atoms in the system over a period of nanoseconds or even microseconds, providing a dynamic picture of the binding event. This can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

Virtual Screening for Novel Bioactive Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method can be either ligand-based or structure-based.

Starting with the structure of this compound, a ligand-based virtual screen could be performed to identify other molecules in a database with similar structural or chemical features. A structure-based virtual screen, on the other hand, would involve docking a large library of compounds into the binding site of a target protein to identify potential new hits. mdpi.com

This approach could lead to the discovery of novel chemotypes with similar or improved activity compared to this compound, providing new starting points for drug development. The results of a virtual screening campaign are often a ranked list of compounds with the highest predicted binding affinities.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide |

| N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide |

| Zopolrestat |

| Crizotinib |

Advanced Research Avenues and Future Directions for N 6 Methyl 4 Oxochroman 3 Yl Acetamide

Development of Targeted Chemical Probes

The development of targeted chemical probes is a crucial step in elucidating the biological functions of a compound and identifying its molecular targets. ljmu.ac.uk For N-(6-Methyl-4-oxochroman-3-yl)acetamide, this could involve the design and synthesis of derivatives that can be used to visualize, isolate, and identify its binding partners within a cell.

Future research could focus on synthesizing analogs of this compound that incorporate reporter tags. These tags could be fluorescent molecules for cellular imaging, biotin (B1667282) for affinity purification of target proteins, or photo-affinity labels for covalent cross-linking to interacting partners. The synthesis of such probes would build upon established synthetic routes for chroman-4-one derivatives. nih.govacs.org

Table 1: Potential Chemical Probes Based on the this compound Scaffold

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of subcellular localization of the compound. |

| Affinity Probe | Biotin | Identification of protein binding partners through pull-down assays and mass spectrometry. |

| Photo-affinity Probe | Benzophenone, Arylazide | Covalent labeling of target proteins for identification. |

The development of these chemical tools would be instrumental in unraveling the specific cellular pathways modulated by this compound.

Exploration of Novel Biological Targets and Therapeutic Applications

The chroman-4-one scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antiepileptic effects. nih.govnih.gov This suggests that this compound could have a range of currently unexplored therapeutic applications.

Systematic screening of the compound against various biological targets could reveal novel activities. High-throughput screening (HTS) against panels of kinases, phosphatases, proteases, and other enzymes, as well as receptor binding assays, could identify direct molecular targets. Given that derivatives of the related chromone (B188151) scaffold have shown activity against cancer cell lines, exploring the anti-proliferative effects of this compound is a logical starting point. nih.govnih.govnih.gov Furthermore, the anti-inflammatory properties of many chromanone derivatives suggest that this compound could be investigated for its effects on inflammatory pathways, such as the NF-κB and MAPK signaling pathways. researchgate.nettandfonline.com

Table 2: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Examples of Potential Targets | Potential Therapeutic Area |

| Enzymes | Sirtuin 2 (SIRT2), α-glucosidase, Butyrylcholinesterase | Neurodegenerative diseases, Diabetes, Alzheimer's disease acs.orgnih.govnih.gov |

| Kinases | Mitogen-activated protein kinases (MAPKs) | Cancer, Inflammatory diseases tandfonline.com |

| Transcription Factors | Nuclear factor-kappa B (NF-κB) | Inflammatory diseases nih.gov |

Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds could lead to the development of more effective combination therapies. Synergism can result in enhanced efficacy, reduced side effects, and the overcoming of drug resistance. benthamscience.com

For instance, if the compound is found to have anticancer properties, it could be tested in combination with existing chemotherapeutic agents. Studies on related 3-styrylchromone derivatives have shown synergistic effects with DNA-damaging agents in colon cancer cells. mdpi.com Similar investigations could be designed for this compound. The potential for synergistic interactions is not limited to cancer therapy; for example, if the compound exhibits antimicrobial activity, it could be tested in combination with known antibiotics.

Table 3: Hypothetical Synergistic Combinations for this compound

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Oncology | Doxorubicin, Cisplatin | Overcoming drug resistance, enhancing apoptotic pathways |

| Inflammatory Diseases | Nonsteroidal anti-inflammatory drugs (NSAIDs) | Targeting different inflammatory mediators |

| Infectious Diseases | Fluconazole | Potentiating antifungal activity |

Mechanistic Investigations at the Molecular and Cellular Levels

A deep understanding of the molecular and cellular mechanisms of action is essential for the further development of any bioactive compound. For this compound, this would involve a multi-pronged approach to dissect its effects on cellular processes.

Initial studies could focus on its impact on cell viability, proliferation, and apoptosis in relevant cell lines. nih.gov Techniques such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V staining) would be valuable. If the compound is found to induce apoptosis, further studies could investigate its effects on the expression of key apoptotic proteins, such as caspases, Bcl-2 family members, and XIAP. mdpi.com

Furthermore, if a specific biological target is identified, detailed biochemical and biophysical assays can be employed to characterize the interaction. This could include enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to determine binding affinity and kinetics.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of various "omics" data is a powerful approach. This includes transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles).

By treating cells with the compound and analyzing the subsequent changes in the transcriptome, proteome, and metabolome, researchers can identify the cellular pathways and networks that are perturbed. For example, transcriptomic analysis using RNA sequencing can reveal which genes are up- or down-regulated in response to the compound, providing clues about its mechanism of action. nih.gov Proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomics can shed light on alterations in cellular metabolism.

The integration of these multi-omics datasets can help to construct a holistic model of the compound's effects, identify novel biomarkers of its activity, and predict potential off-target effects.

Table 4: Application of Omics Technologies in the Study of this compound

| Omics Technology | Information Gained | Potential Insights |

| Transcriptomics | Changes in gene expression profiles. | Identification of regulated pathways and potential mechanisms of action. |

| Proteomics | Alterations in protein abundance and modifications. | Elucidation of direct and indirect protein targets. |

| Metabolomics | Shifts in cellular metabolite concentrations. | Understanding the impact on cellular metabolism. |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(6-Methyl-4-oxochroman-3-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from chroman-4-one derivatives. Key steps include:

- Acetylation : Reacting 6-methyl-4-oxochroman-3-amine with acetic anhydride under reflux in dichloromethane (DCM) with a base (e.g., Na₂CO₃) to form the acetamide moiety.

- Purification : Column chromatography (silica gel, methanol/CH₂Cl₂ gradient) or recrystallization from ethyl acetate to isolate the product.

- Critical Parameters : Temperature control (20–40°C), anhydrous conditions, and stoichiometric excess of acetylating agents to maximize yield (typically 50–70%) .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% by area normalization) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. ORTEP-3 or WinGX can visualize the 3D structure .

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key signals:

- Mass Spectrometry : ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 234) .

Basic: What analytical techniques ensure purity and stability of the compound under laboratory conditions?

Methodological Answer:

- Purity Assessment :

- Stability Testing :

Advanced: How can computational methods predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with target proteins (e.g., cyclooxygenase-2 or kinases). Key steps:

- Prepare ligand (AM1-BCC charges) and receptor (PDB structure).

- Validate docking poses with MD simulations (GROMACS) .

- ADMET Prediction : SwissADME or pkCSM evaluates logP (~2.1), solubility (LogS ~−3.5), and cytochrome P450 interactions .

Example Finding : Docking scores suggest moderate affinity for COX-2 (binding energy −7.2 kcal/mol), warranting experimental validation .

Advanced: How do structural modifications influence the structure-activity relationship (SAR) of related acetamide derivatives?

Methodological Answer:

Comparative SAR studies using analogs reveal:

| Compound | Structural Modification | Biological Impact |

|---|---|---|

| N-(4-Fluorophenyl)acetamide | Fluorine substitution | Enhanced metabolic stability |

| N-(4-Hydroxyphenyl)acetamide | Phenolic –OH group | Improved solubility but reduced CNS penetration |

| This compound | Chroman ring system | Increased rigidity and target selectivity |

Key Insight : The chroman core enhances π-π stacking with aromatic residues in enzyme active sites .

Advanced: What strategies resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and SC-XRD data .

- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) and compare calculated vs. experimental NMR/IR spectra .

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) were resolved by identifying polymorphic forms via powder XRD .

Advanced: How is conformational analysis performed to study the chroman ring’s puckering?

Methodological Answer:

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from SC-XRD data to quantify ring distortion .

- Molecular Dynamics : Simulate ring flexibility in explicit solvent (e.g., water or DMSO) using AMBER force fields.

- Key Finding : The chroman ring adopts a half-chair conformation (θ = 25°, φ = 15°), stabilizing hydrogen bonds with adjacent acetamide groups .

Advanced: What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., COX-2 inhibition assay with arachidonic acid).

- Cell-Based Assays :

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~50 μM).

- Apoptosis : Flow cytometry (Annexin V/PI staining) .

- Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and vehicle-only groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.